N-(4-Azidobenzoyl)fnlrfamide
Description
N-(4-Azidobenzoyl)fnlrfamide is a synthetic compound characterized by an azidobenzoyl group conjugated to a peptide backbone. These compounds are designed for applications in photo-crosslinking, enzyme activation studies, and targeted biochemical interactions. The azide group (-N₃) enables UV-induced crosslinking, while the benzoyl moiety enhances stability and reactivity in organic synthesis .
Properties
CAS No. |
154447-48-0 |
|---|---|
Molecular Formula |
C37H47N11O5 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-azidobenzamide |
InChI |
InChI=1S/C37H47N11O5/c1-2-3-15-28(44-36(53)31(23-25-13-8-5-9-14-25)46-33(50)26-17-19-27(20-18-26)47-48-41)34(51)43-29(16-10-21-42-37(39)40)35(52)45-30(32(38)49)22-24-11-6-4-7-12-24/h4-9,11-14,17-20,28-31H,2-3,10,15-16,21-23H2,1H3,(H2,38,49)(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H4,39,40,42)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
SOXDGENEVFEFJN-ORYMTKCHSA-N |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Other CAS No. |
154447-48-0 |
sequence |
FXRF |
Synonyms |
AzBz-Phe-Nle-Arg-Phe-NH2 N-(4-azido-benzoyl)FnLRF-amide N-(4-azidobenzoyl)FnLRFamide N-(4-azidobenzoyl)phenylalanyl-norleucyl-arginyl-phenylalaninamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Linker Length and Flexibility : The 3-isocyanatopropylamide linker in Compound 1 () provides spatial flexibility, enhancing crosslinking efficiency in ribozyme studies compared to rigid glucosides () .
- Peptide Conjugation: N-(4-Azidobenzoyl)-L-valine-L-citrulline () demonstrates improved solubility and target specificity compared to non-peptide azidobenzoyl derivatives, making it suitable for antibody-drug conjugates .
Stability and Reactivity
- Thermal Stability : Peptide-conjugated azidobenzoyl derivatives () exhibit superior stability in aqueous buffers compared to glucosides, which hydrolyze under basic conditions ().
- UV Sensitivity : All azidobenzoyl compounds require storage at -20°C in anhydrous solvents to prevent premature azide decomposition ().
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